Ethyl 3-(3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)ureido)propanoate
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Overview
Description
This compound is a derivative of triazole . Triazoles are a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of triazole derivatives, including this compound, is characterized by a five-membered aromatic azole chain . The triazole nucleus is present as a central structural component in a number of drug classes .Scientific Research Applications
Synthesis and Biological Activities
A body of research has focused on the synthesis of structural analogs to target various biological activities. Ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and its analogs have been synthesized to evaluate their tuberculostatic activity. These compounds are evaluated for their potential as antituberculous agents, showcasing significant structure-activity relationships (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019). Similarly, novel compounds, including ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate, have been synthesized, displaying high potency against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines in vitro, comparing favorably with standard antitumor drug Cisplatin (Gomha, Muhammad, & Edrees, 2017).
Antimicrobial and Antitumor Activities
Research into the synthesis of pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate has led to the discovery of compounds with promising antimicrobial activities (El‐Kazak & Ibrahim, 2013). The novel synthesis approach of 6-(1H-1,2,4-triazol-1-yl)-thieno[2,3-d]pyrimidin-4(3H)-ones demonstrates efficient pathways to obtain compounds with potential biological applications (Sun, Huang, & Ding, 2010).
Antifungal and Insecticidal Properties
Studies have also extended into the synthesis of compounds for antifungal and insecticidal purposes. A notable effort includes the development of derivatives with potential as inhibitors of 15-lipoxygenase, demonstrating significant bioactivity against specific targets (Asghari, Bakavoli, Eshghi, Saberi, & Ebrahimpour, 2016). Additionally, compounds incorporating a thiadiazole moiety have been synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis, showing promising results (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazole derivatives, are known to interact with a variety of enzymes and receptors . These interactions contribute to their versatile biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Mode of Action
It is suggested that similar compounds can make specific interactions with different target receptors due to their ability of hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological activities, suggesting a wide range of potential molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Properties
IUPAC Name |
ethyl 3-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylcarbamoylamino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S/c1-2-25-15(23)7-8-17-16(24)18-10-14-20-19-13-6-5-11(21-22(13)14)12-4-3-9-26-12/h3-6,9H,2,7-8,10H2,1H3,(H2,17,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRRBIIPSSBRIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC1=NN=C2N1N=C(C=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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